

# PNU-142300: A Technical Overview of its Formation, Pharmacokinetics, and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PNU 142300 |           |
| Cat. No.:            | B610150    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PNU-142300 is one of the two major metabolites of the oxazolidinone antibiotic, Linezolid.[1][2] While Linezolid is a potent inhibitor of bacterial protein synthesis, PNU-142300 is considered to be microbiologically inactive.[2][3] However, the accumulation of PNU-142300, particularly in patients with renal impairment, has been linked to adverse effects associated with Linezolid therapy, most notably thrombocytopenia.[4][5][6][7][8] This technical guide provides a comprehensive overview of the formation, pharmacokinetic properties, and clinical relevance of PNU-142300, along with detailed experimental protocols for its quantification.

#### **Formation and Metabolism**

Linezolid undergoes oxidation of its morpholine ring to form two primary metabolites: PNU-142300 (also referred to as metabolite A) and PNU-142586 (metabolite B).[2][3] The formation of PNU-142300 is a result of the enzymatic cleavage of the morpholine ring, following a lactam pathway.[9] In contrast, PNU-142586 is formed through a non-enzymatic chemical oxidation process.[3] PNU-142300 accounts for approximately 10% of an administered dose of Linezolid excreted in the urine at steady state.[10]





Click to download full resolution via product page

Metabolic pathway of Linezolid to its major metabolites.

# Clinical Significance: Association with Thrombocytopenia

A growing body of evidence suggests a strong correlation between the accumulation of Linezolid metabolites, including PNU-142300, and the development of Linezolid-induced thrombocytopenia (LIT).[6][11] This association is particularly pronounced in patients with renal insufficiency, where the clearance of these metabolites is significantly reduced.[12] Studies have shown that trough concentrations of PNU-142300 are significantly higher in patients who develop thrombocytopenia.[6] Therefore, monitoring the levels of PNU-142300 may be crucial for managing the risk of this adverse event in patients undergoing long-term Linezolid therapy, especially those with pre-existing renal impairment.[5][7][8]



Click to download full resolution via product page



Proposed relationship between Linezolid, PNU-142300, and thrombocytopenia.

## **Quantitative Pharmacokinetic Data**

The pharmacokinetic parameters of PNU-142300 have been characterized in several studies. The clearance of PNU-142300 is significantly influenced by renal function, as indicated by creatinine clearance (CLcr).[12][13]

| Parameter                    | Value                               | Population                      | Reference |
|------------------------------|-------------------------------------|---------------------------------|-----------|
| Population Mean<br>Clearance | 7.27 L/h                            | Adult Patients                  | [13]      |
| Population Mean<br>Clearance | 1.57 L/h                            | Elderly Patients (≥65<br>years) | [8]       |
| Volume of Distribution       | 47.1 L (assumed same as Linezolid)  | Adult Patients                  | [13]      |
| Volume of Distribution       | 31.17 L (assumed same as Linezolid) | Elderly Patients (≥65<br>years) | [8]       |

The trough concentrations (Ctrough) of PNU-142300 are markedly elevated in patients with renal impairment and are associated with a higher incidence of thrombocytopenia.[6]



| Patient Group                        | Median Ctrough of<br>PNU-142300<br>(μg/mL) | Fold Increase vs.<br>Normal Renal<br>Function | Reference |
|--------------------------------------|--------------------------------------------|-----------------------------------------------|-----------|
| Normal Renal<br>Function (eGFR ≥ 90) | -                                          | -                                             | [14]      |
| Mild Impairment<br>(eGFR 60-89)      | -                                          | 1.72                                          | [14]      |
| Moderate Impairment<br>(eGFR 30-59)  | -                                          | 3.85                                          | [14]      |
| Severe Impairment<br>(eGFR 15-29)    | -                                          | 7.32                                          | [14]      |
| Kidney Failure (eGFR < 15)           | -                                          | 3.87                                          | [14]      |
| Thrombocytopenia<br>Group            | Significantly Higher                       | -                                             | [6]       |
| No Thrombocytopenia<br>Group         | Significantly Lower                        | -                                             | [6]       |

# **Experimental Protocols**

Quantification of PNU-142300 in Human Plasma/Serum by UPLC-MS/MS

The following is a generalized protocol based on published methods for the simultaneous quantification of Linezolid and its metabolites.[14][15]

- 1. Sample Preparation:
- To a 100  $\mu$ L aliquot of human plasma or serum, add an internal standard (e.g., tedizolid).[14]
- Precipitate proteins by adding 300 μL of acetonitrile.
- Vortex the mixture for 1 minute.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions:
- UPLC System: Waters Acquity UPLC or equivalent.
- Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[14]
- Mobile Phase A: 0.1% formic acid in water.[14]
- Mobile Phase B: Acetonitrile.[14]
- Flow Rate: 0.40 mL/min.[14]
- Gradient Elution: A typical gradient involves a linear increase in the proportion of Mobile Phase B.[14]
- Injection Volume: 5 μL.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Linezolid: m/z 338.01 → 296.03[14]
  - PNU-142300: m/z 369.96 → 327.98[14]
  - Tedizolid (IS): m/z 370.98 → 342.99[14]







- 4. Calibration and Quantification:
- Prepare calibration standards and quality control samples by spiking blank plasma/serum with known concentrations of PNU-142300.
- Construct a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the nominal concentration.
- The linear range for PNU-142300 is typically 0.05–100 μg/mL.[14]





Click to download full resolution via product page

Workflow for the quantification of PNU-142300 in plasma/serum.



#### Conclusion

PNU-142300, an inactive metabolite of Linezolid, holds significant clinical importance due to its association with Linezolid-induced thrombocytopenia. Its accumulation, particularly in patients with compromised renal function, necessitates a thorough understanding of its pharmacokinetic profile. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of PNU-142300, which can aid in therapeutic drug monitoring and contribute to safer and more effective use of Linezolid. Further research into the precise mechanisms by which PNU-142300 contributes to hematological adverse effects is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Linezolid StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linezolid Wikipedia [en.wikipedia.org]



- 11. researchgate.net [researchgate.net]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- To cite this document: BenchChem. [PNU-142300: A Technical Overview of its Formation, Pharmacokinetics, and Clinical Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610150#biological-activity-of-pnu-142300]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com